PD 136450

CCK2 receptor pharmacology enterochromaffin-like cells gastrin signaling

Select PD 136450 for its unmatched CCK2 receptor selectivity (>1,000-fold) and prolonged in vivo efficacy (ED₅₀ 0.05 µmol/kg, >8 h). This dipeptoid uniquely antagonizes gastric acid secretion while acting as a full CCK1 agonist in the pancreas, enabling multifaceted gastrointestinal research. Ideal for chronic models requiring convenient subcutaneous dosing; demonstrates anxiolytic activity comparable to diazepam 5 mg/kg. Essential for GPCR signaling, gut‑brain axis, and ulcer studies.

Molecular Formula C35H40N4O6
Molecular Weight 612.7 g/mol
CAS No. 139067-52-0
Cat. No. B1679100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 136450
CAS139067-52-0
Synonyms4-((2- ((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1(3,7))dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino)-4-oxo-2-butenoic acid
CAM 1189
CAM-1189
CAM1189
PD 136450
PD-136450
PD136450
Molecular FormulaC35H40N4O6
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)C=CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6
InChIInChI=1S/C35H40N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-12,19,21-22,24-25,29,32,36H,13-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/b12-11+/t21?,22?,24?,25?,29-,32?,35+/m0/s1
InChIKeyREMAMJQTIPBFTH-MYJPUEAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD 136450 (CAS 139067-52-0) CCK2 Receptor Ligand Baseline Characterization for Procurement Decision-Making


PD 136450 (CAM 1189) is a dipeptoid tryptophan derivative that functions primarily as a ligand for the cholecystokinin type B (CCK2/gastrin) receptor. First reported by Parke-Davis (later Pfizer), this compound exhibits a dual functional profile: it acts as an antagonist of gastrin-stimulated gastric acid secretion [1] while paradoxically demonstrating partial agonist activity at gastric CCK2 receptors and full agonist activity at pancreatic CCK1 receptors in the rat [2]. Its molecular weight is 612.7 g/mol with the IUPAC name (E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid [3]. The compound serves as a research tool for investigating CCK2 receptor pharmacology, gastric acid secretion mechanisms, and the role of gastrin in gastrointestinal physiology and anxiety-related behaviors.

Why Generic Substitution Fails: The Unique Mixed Agonist-Antagonist Profile of PD 136450 Precludes Simple Interchange with Other CCK2 Ligands


Within the dipeptoid class of CCK2 receptor ligands, PD 136450 cannot be interchanged with close structural analogs such as CI-988 (PD 134308) or PD 135158 due to critical differences in receptor selectivity, functional efficacy, and signaling pathway engagement. Despite sharing a common tryptophan-based dipeptoid scaffold, these compounds exhibit divergent pharmacological fingerprints: PD 136450 displays >1000-fold selectivity for CCK2 over CCK1 receptors in binding assays [1], yet acts as a full agonist at pancreatic CCK1 receptors in functional studies [2]. Furthermore, PD 136450 induces a distinct intracellular calcium oscillation pattern at CCK1 receptors that differs qualitatively from both the natural agonist CCK-8 and the partial agonist CCK-JMV-180 [3]. These compound-specific functional properties mean that substituting PD 136450 with another CCK2 ligand will yield different experimental outcomes in assays measuring gastric acid secretion, pancreatic enzyme release, enterochromaffin-like (ECL) cell activation, or anxiety-related behaviors. The evidence below quantifies these critical differentiators.

Quantitative Differential Evidence for PD 136450: Head-to-Head and Cross-Study Comparisons Against CI-988, PD 135158, L-365,260, and Omeprazole


CCK2 Receptor Antagonist Potency in ECL Cells: PD 136450 Versus Dipeptoid Analogs and Newer Antagonists

In a comparative pharmacological analysis using isolated rat stomach ECL cells, PD 136450 demonstrated an IC50 value of 135 nM for inhibition of gastrin-evoked pancreastatin secretion. This potency is approximately 1.8-fold lower than PD 135158 (IC50 = 76 nM) and slightly more potent than CI-988/PD 134308 (IC50 = 145 nM) within the same dipeptoid series [1]. However, all three dipeptoid CCK2 antagonists are substantially less potent (by approximately 100- to 300-fold) than newer benzodiazepine-based CCK2 antagonists evaluated in the same assay system, including YM022 (IC50 = 0.5 nM), AG041R (IC50 = 2.2 nM), YF476 (IC50 = 2.7 nM), L-740,093 (IC50 = 7.8 nM), JB93182 (IC50 = 9.3 nM), and RP73870 (IC50 = 9.8 nM) [1]. The CCK1 antagonist devazepide served as a negative control with an IC50 of approximately 800 nM, confirming assay specificity for CCK2 receptors [1].

CCK2 receptor pharmacology enterochromaffin-like cells gastrin signaling receptor antagonist potency

In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion: PD 136450 Versus CI-988 and L-365,260

In urethane-anesthetized, vagotomized rats, PD 136450 dose-dependently inhibited pentagastrin-induced gastric acid secretion with an ED50 value of 0.05 μmol/kg, identical following both intravenous and subcutaneous administration [1]. This study directly compared PD 136450 with the structurally related dipeptoid CI-988 and the structurally distinct CCK2 antagonist L-365,260, all of which dose-dependently inhibited pentagastrin-induced secretion [1]. A separate comparative study using conscious rats reported that PD 136450 at 6 mg/kg s.c. (9.6 μmol) completely abolished pentagastrin-stimulated acid secretion, whereas an equimolar dose of L-365,260 (3.8 mg/kg) administered subcutaneously produced only slight reduction of acid responses [2]. Notably, L-365,260 required intravenous administration at 3 mg/kg to achieve complete inhibition of pentagastrin-stimulated acid secretion [2]. The duration of PD 136450's antisecretory effect at 18 mg/kg s.c. persisted for at least 8 hours and remained effective after 14 days of repeated treatment (18 mg/kg s.c. every 8 h) [2].

gastric acid secretion in vivo pharmacology CCK2 receptor antagonism pentagastrin stimulation

Dual CCK2 Antagonist / CCK1 Agonist Functional Profile: PD 136450 Versus CI-988 and Cam-1279 in Pancreatic Acini

Despite being developed as CCK2 receptor antagonists, PD 136450 and related dipeptoids CI-988 and Cam-1279 all stimulate amylase release from isolated rat pancreatic acini—an effect mediated through CCK1 receptors—with efficacy similar to the natural agonist CCK-8 [1]. PD 136450 exhibits the highest potency among these three dipeptoids in this assay, with an ED50 of 0.6 μM compared to 0.9 μM for Cam-1279 and 1.3 μM for CI-988 [1]. Critically, unlike CCK-8 which produces biphasic stimulation with inhibition at supramaximal concentrations, none of these dipeptoids elicited inhibition of amylase release at supramaximal concentrations, and PD 136450 at 100 μM actually blocked the inhibition induced by high concentrations of CCK-8 [1]. Mechanistically, PD 136450 at 1 μM induced repetitive intracellular calcium oscillations with a magnitude of 346.0 ± 4.5 nM and frequency of 1.3 cycles/min—a signaling pattern that is qualitatively distinct from CCK-8 and indicates induction of a unique CCK1 receptor conformation [1]. Furthermore, PD 136450 stimulated only 20% of maximal CCK-8-induced total phosphoinositide hydrolysis even at maximally effective concentrations for amylase release [1].

pancreatic amylase secretion CCK1 receptor agonism functional selectivity dipeptoid pharmacology

Receptor Binding Selectivity: CCK2 Versus CCK1 Affinity Ratio for PD 136450

In competitive radioligand binding studies, PD 136450 demonstrated at least 1000-fold greater affinity for gastrin (CCK2) receptors than for CCK1 receptors [1]. While exact Ki or IC50 values from these binding studies are not explicitly provided in the abstract, the magnitude of selectivity (>1000-fold) establishes PD 136450 as a highly selective CCK2 receptor ligand at the level of receptor occupancy. This binding selectivity underpins the compound's preferential antagonism of gastrin-stimulated gastric acid secretion in vivo, an effect mediated exclusively through CCK2 receptors on gastric parietal and ECL cells [2]. By comparison, the structurally distinct CCK2 antagonist L-365,260 has been reported in other studies to exhibit approximately 80- to 100-fold selectivity for CCK2 over CCK1 receptors, suggesting that PD 136450 may offer superior receptor discrimination in experimental systems where CCK1 receptor engagement could confound interpretation.

receptor binding selectivity CCK2 receptor CCK1 receptor radioligand binding

Anxiolytic Activity in Behavioral Assays: PD 136450 Versus Diazepam

In a black and white box two-compartment activity assay, PD 136450 demonstrated significant anxiolytic activity comparable to the benzodiazepine diazepam at 5 mg/kg [1]. Both compounds increased the time spent in the dark compartment and prolonged the latency for movement from the light to the dark compartment, behavioral parameters that are established indices of anxiolytic efficacy in rodents [1]. This anxiolytic profile distinguishes PD 136450 from proton pump inhibitors such as omeprazole, which lack direct anxiolytic activity and act exclusively through gastric acid suppression. Additionally, PD 136450's anxiolytic effects are mediated through CCK2 receptor antagonism in the central nervous system, a mechanism distinct from the GABA-A receptor potentiation employed by benzodiazepines, suggesting potential utility as a comparator tool for investigating CCK-mediated anxiety pathways.

anxiolytic activity behavioral pharmacology CCK2 receptor anxiety models

Gastric Cytoprotection and Antiulcer Efficacy: PD 136450 Versus Proton Pump Inhibitors

PD 136450 dose-dependently reduced gastric hemorrhagic lesions in rats treated orally with acidified ethanol, demonstrating gastric cytoprotective activity with an IC50 of 4.7 mg/kg for amelioration of hemorrhagic lesions [1]. A comparative study evaluating PD 136450, lansoprazole, and omeprazole against acidified ethanol- and indomethacin-induced gastric lesions concluded that the proton pump inhibitors lansoprazole and omeprazole were equally effective against both types of gastric ulcers and were more potent than PD 136450 in protecting the stomach against ulcer formation [2]. The antisecretory effects of PD 136450 on gastric acid secretion and its gastric cytoprotective effects were both less potent compared with omeprazole [2]. Notably, PD 136450's antiulcer mechanism is distinct from proton pump inhibitors: PD 136450 acts via CCK2 receptor antagonism to inhibit gastrin-stimulated acid secretion and enhance mucosal protection, whereas omeprazole directly inhibits the gastric H⁺/K⁺-ATPase proton pump [2].

gastric cytoprotection antiulcer activity ethanol-induced lesions gastric mucosal protection

Optimal Research and Industrial Application Scenarios for PD 136450 Based on Quantified Differential Evidence


Gastric Acid Secretion Studies Requiring Sustained In Vivo CCK2 Antagonism with Subcutaneous Dosing

Researchers investigating gastrin-mediated gastric acid secretion in chronic rodent models should select PD 136450 based on its demonstrated ED50 of 0.05 μmol/kg (i.v. and s.c.) and prolonged duration of action exceeding 8 hours at 18 mg/kg s.c. [1]. The compound's superior subcutaneous efficacy compared to L-365,260 at equimolar doses [2] makes PD 136450 the preferred tool for studies requiring convenient subcutaneous administration without the need for repeated intravenous dosing. This scenario is particularly relevant for long-term gastric physiology experiments, chronic ulcer healing studies, and investigations of gastrin's trophic effects on the gastrointestinal mucosa where sustained CCK2 receptor blockade is essential.

CCK1 Receptor Biased Signaling and Conformational Pharmacology Studies

PD 136450's unique functional profile at pancreatic CCK1 receptors—including ED50 of 0.6 μM for amylase release, induction of distinct calcium oscillations (346.0 ± 4.5 nM magnitude, 1.3 cycles/min at 1 μM), lack of supramaximal inhibition, and only 20% coupling to phosphoinositide hydrolysis relative to CCK-8 [1]—positions it as an invaluable tool for investigating biased agonism and ligand-specific receptor conformations. Researchers studying CCK1 receptor signaling diversity, G protein coupling selectivity, or calcium signaling dynamics should employ PD 136450 as a comparator to CCK-8 and CCK-JMV-180 to dissect distinct signaling modalities downstream of the same receptor. This scenario applies to academic pharmacology laboratories, GPCR signaling groups, and industrial drug discovery programs targeting CCK1 receptor modulators with pathway-selective profiles.

Anxiolytic Mechanism Studies Requiring Non-GABAergic CCK2 Antagonists with Concurrent Gastric Activity

For investigations of the gut-brain axis, particularly studies examining the intersection of gastrointestinal function and anxiety-related behaviors, PD 136450 provides a unique dual-action pharmacological tool. The compound demonstrates anxiolytic activity comparable to diazepam (5 mg/kg) in black and white box assays [1] while simultaneously inhibiting gastrin-stimulated gastric acid secretion (IC50 = 1 mg/kg s.c.) and reducing ethanol-induced gastric lesions (IC50 = 4.7 mg/kg) [1]. This integrated pharmacological profile enables researchers to probe CCK2 receptor-mediated pathways linking gastric physiology to central nervous system function without the confounding GABAergic effects inherent to benzodiazepine comparators. This scenario is ideal for behavioral neuroscience laboratories, psychopharmacology research programs, and gastrointestinal-neuropsychiatric comorbidity studies.

Comparator Studies Distinguishing CCK2 Antagonism from Proton Pump Inhibition in Ulcer Models

In gastric ulcer research requiring mechanistic discrimination between acid suppression pathways, PD 136450 serves as the optimal CCK2 receptor antagonist comparator against proton pump inhibitors such as omeprazole and lansoprazole. Direct comparative studies have established that while PD 136450 exhibits gastric cytoprotective and antisecretory activity, proton pump inhibitors demonstrate superior potency in protecting against both acidified ethanol- and indomethacin-induced gastric lesions [1]. This differential efficacy profile, combined with the distinct mechanisms (CCK2 receptor antagonism vs. direct H⁺/K⁺-ATPase inhibition), enables researchers to parse the relative contributions of gastrin-driven acid secretion versus basal proton pump activity in ulcer pathogenesis and healing. This scenario is directly applicable to gastroenterology research groups, pharmaceutical ulcer model development, and academic laboratories investigating gastric mucosal defense mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 136450

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.